4-エチルフェニルボロン酸

概要

説明

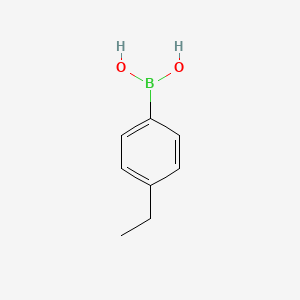

4-Ethylphenylboronic acid is an organoboron compound with the molecular formula C8H11BO2. It is a white crystalline powder that is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

科学的研究の応用

4-Ethylphenylboronic acid has a wide range of applications in scientific research:

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.

Industry: Utilized in the production of liquid crystals and other advanced materials.

作用機序

Target of Action

4-Ethylphenylboronic acid is primarily used as a reactant in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the organic groups involved in these reactions.

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 4-Ethylphenylboronic acid interacts with palladium catalysts and other organic groups. The boronic acid group in the compound forms a new bond with the palladium, which is then used to couple with other organic groups .

Biochemical Pathways

The main biochemical pathway affected by 4-Ethylphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the coupling of two organic groups, facilitated by a palladium catalyst and a boronic acid compound like 4-Ethylphenylboronic acid .

Pharmacokinetics

It’s known that the compound is soluble in ether, thf, dmso, and methanol , which could influence its bioavailability.

Result of Action

The primary result of the action of 4-Ethylphenylboronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a wide range of organic compounds.

Action Environment

The action of 4-Ethylphenylboronic acid can be influenced by various environmental factors. For instance, the compound’s solubility can affect its availability for reactions . Additionally, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability .

生化学分析

Biochemical Properties

They can form reversible covalent bonds with proteins, particularly with serine or threonine residues in the active site of enzymes This property makes them useful in the development of enzyme inhibitors

Cellular Effects

Boronic acids are known to influence cell function in various ways, such as affecting cell signaling pathways, gene expression, and cellular metabolism . More studies are needed to elucidate the specific cellular effects of 4-Ethylphenylboronic acid.

Molecular Mechanism

As a boronic acid, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 4-Ethylphenylboronic acid in laboratory settings, including its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

No specific studies have been conducted to evaluate the dosage effects of 4-Ethylphenylboronic acid in animal models . Therefore, information on threshold effects, toxic or adverse effects at high doses is currently unavailable.

Transport and Distribution

Information on how 4-Ethylphenylboronic acid is transported and distributed within cells and tissues is currently unavailable

準備方法

Synthetic Routes and Reaction Conditions: 4-Ethylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-ethylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis . Another method includes the direct borylation of 4-ethylphenyl halides using a palladium catalyst .

Industrial Production Methods: In industrial settings, the production of 4-ethylphenylboronic acid often involves large-scale borylation reactions. These processes typically use palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .

化学反応の分析

Types of Reactions: 4-Ethylphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with halides to form carbon-carbon bonds . It can also participate in oxidation and substitution reactions under specific conditions .

Common Reagents and Conditions:

Suzuki-Miyaura Reaction: Uses palladium catalysts and bases like potassium carbonate in an aqueous or organic solvent.

Oxidation Reactions: Can be oxidized using hydrogen peroxide or other oxidizing agents.

Substitution Reactions: Involves nucleophiles such as amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

類似化合物との比較

- 4-Methylphenylboronic acid

- 4-Propylphenylboronic acid

- 4-Butylphenylboronic acid

- 4-Fluorophenylboronic acid

Comparison: 4-Ethylphenylboronic acid is unique due to its ethyl group, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and selectivity in various chemical reactions, making it a preferred choice in specific synthetic applications .

生物活性

4-Ethylphenylboronic acid (4-EPBA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and drug delivery systems. This article explores the biological activity of 4-EPBA, highlighting its mechanisms of action, applications in drug delivery, and recent research findings.

4-Ethylphenylboronic acid is characterized by its boron atom bonded to a phenyl ring with an ethyl substituent. Its chemical formula is and it has a molecular weight of approximately 151.98 g/mol. The presence of the boronic acid functional group allows for reversible covalent bonding with diols, which is pivotal in its biological applications.

The biological activity of 4-EPBA primarily stems from its ability to interact with sialic acids on the surface of cells, particularly cancer cells. This interaction facilitates targeted drug delivery by forming stable complexes that can be released under specific physiological conditions, such as changes in pH . The pH-dependent behavior of boronic acids allows for the selective release of therapeutic agents in the slightly acidic environment of tumor tissues.

Applications in Drug Delivery

Recent studies have demonstrated the efficacy of 4-EPBA in enhancing the delivery of therapeutic agents:

- Nanoparticle Formulations : 4-EPBA has been utilized to create nanoparticles that effectively target cancer cells. For instance, nanoparticles decorated with phenylboronic acid have shown significant uptake by cancer cells while minimizing effects on non-cancerous cells .

- Gene Delivery Systems : Research indicates that 4-EPBA can be incorporated into lipid nanoparticles for mRNA delivery, achieving up to 300 times higher luciferase activity in cancer cells compared to normal cells . This selective targeting underscores its potential in gene therapy applications.

Table 1: Summary of Biological Activities and Applications

Case Study: Targeting Cancer Cells

A significant study explored the use of 4-EPBA-functionalized nanoparticles for targeted drug delivery. The nanoparticles demonstrated a high affinity for sialylated glycoproteins on cancer cell surfaces, leading to enhanced internalization and therapeutic efficacy. The study concluded that modifications with boronic acids could significantly improve the selectivity and effectiveness of anticancer therapies .

特性

IUPAC Name |

(4-ethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCPLOMUUCFPQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370243 | |

| Record name | 4-Ethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63139-21-9 | |

| Record name | (4-Ethylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63139-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。